

An In-depth Technical Guide to DL-Homoserine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Homoserine**

Cat. No.: **B555943**

[Get Quote](#)

This technical guide provides a comprehensive overview of **DL-Homoserine**, a non-proteinogenic α -amino acid, for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, structure, synthesis, biological significance, and key experimental protocols.

Core Concepts: Structure and Properties

DL-Homoserine is a racemic mixture of D-Homoserine and the biologically significant L-Homoserine. It is structurally similar to the proteinogenic amino acid serine but contains an additional methylene (-CH₂-) group in its side chain.^[1] Its chemical formula is C₄H₉NO₃.^{[2][3]}

Chemical Structure

- IUPAC Name: 2-amino-4-hydroxybutanoic acid^[4]
- SMILES: C(CO)C(C(=O)O)N
- InChI Key: UKAUYVFTDYCKQ-A-UHFFFAOYSA-N

The structure features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-hydroxyethyl side chain.

Physicochemical Data

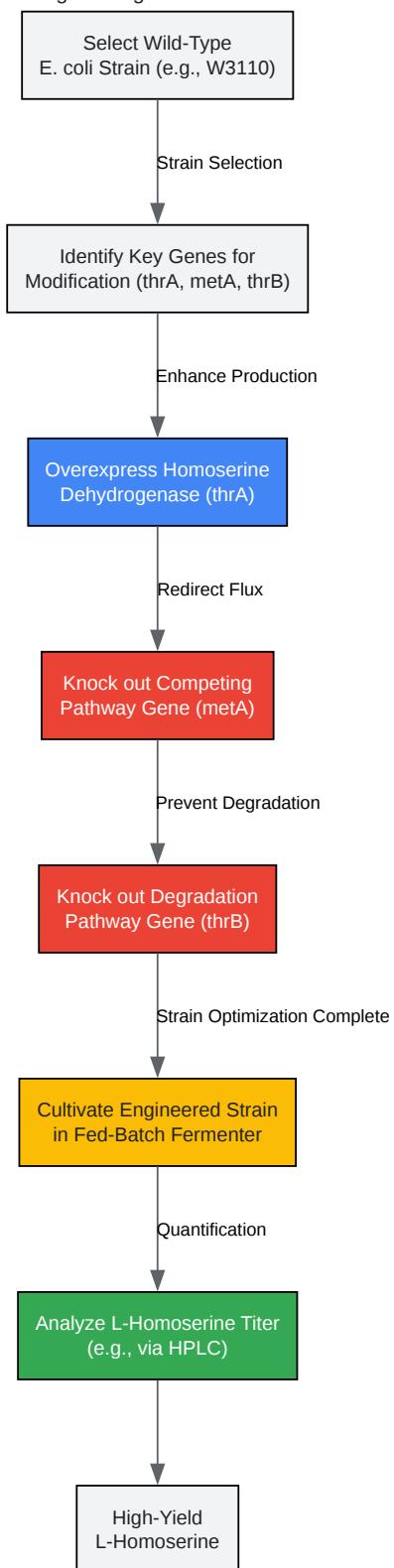
The quantitative properties of **DL-Homoserine** are summarized in the table below, providing a ready reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Weight	119.12 g/mol	[2]
Appearance	White to off-white crystalline powder	
Melting Point	174-178 °C; 203 °C (decomposes)	
Water Solubility	Sparingly soluble to soluble	
pKa (Strongest Acidic)	~2.21	
pKa (Strongest Basic)	~9.16	
LogP (Octanol/Water)	-1.219 (Calculated)	

Synthesis and Production of Homoserine

Homoserine can be produced through chemical synthesis or, more commonly for the L-enantiomer, through microbial fermentation using metabolically engineered organisms.

Chemical Synthesis Overview


The chemical synthesis of **DL-Homoserine** can be achieved through various organic chemistry routes, often starting from precursors like methionine or protected amino acids. One established method involves the conversion of methionine to its corresponding lactone, which is then hydrolyzed to yield homoserine. While various protocols exist, a general challenge is achieving high yields and purity of the racemic mixture.

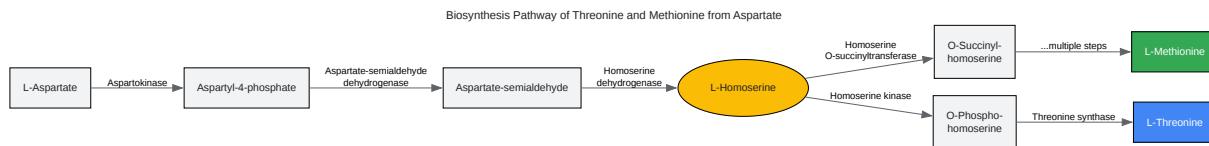
Metabolic Engineering for L-Homoserine Production

For industrial and research purposes, microbial fermentation using engineered strains of *Escherichia coli* is the preferred method for producing L-Homoserine. This approach offers high yields and enantiomeric purity.

The following diagram outlines a typical workflow for engineering an *E. coli* strain for enhanced L-Homoserine production.

Workflow for Engineering *E. coli* for L-Homoserine Production

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the metabolic engineering of *E. coli* to produce L-Homoserine.

- Strain Selection: Start with a robust and well-characterized *E. coli* strain, such as W3110.
- Target Gene Identification:
 - Overexpression Target: The *thrA* gene, encoding homoserine dehydrogenase, is a key enzyme for homoserine synthesis and a primary target for overexpression to increase carbon flux towards the desired product.
 - Knockout Targets: To prevent the conversion of L-Homoserine into other amino acids, key genes in competing pathways are deleted. These typically include *metA* (encodes homoserine O-succinyltransferase, the first step in methionine biosynthesis) and *thrB* (encodes homoserine kinase, the first step in threonine biosynthesis).
- Genetic Modification: Employ standard molecular biology techniques (e.g., CRISPR-Cas9 or lambda red recombination) to perform the gene knockouts and to introduce a plasmid for the overexpression of *thrA*.
- Cultivation and Fermentation: The engineered strain is cultured in a defined medium with a carbon source like glucose. For high-density production, a fed-batch fermentation strategy is often employed in a bioreactor to maintain optimal growth conditions and nutrient levels.
- Product Quantification: The concentration of L-Homoserine in the fermentation broth is monitored and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

Biological Significance and Metabolic Pathways

L-Homoserine is a critical intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria and plants. It is not encoded by DNA and is therefore not incorporated into proteins during translation.

The biosynthetic pathway begins with the amino acid aspartate. The diagram below illustrates the central role of L-Homoserine in this pathway.

[Click to download full resolution via product page](#)

Caption: L-Homoserine as a key branch-point intermediate in amino acid biosynthesis.

Applications in Research and Development

DL-Homoserine and its derivatives are valuable in various scientific and industrial applications:

- **Metabolic Studies:** As a key metabolic intermediate, L-Homoserine is used to study the regulation and kinetics of amino acid biosynthetic pathways.
- **Precursor for Chemical Synthesis:** It serves as a chiral building block for the synthesis of other valuable chemicals, including non-natural amino acids and pharmaceuticals. For example, it is a precursor for synthesizing isobutanol and 1,4-butanediol.
- **Quorum Sensing Research:** The lactone form of homoserine is the core structure of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many gram-negative bacteria in a process called quorum sensing. Synthetic AHL analogues are crucial tools for studying and manipulating bacterial communication, with implications for controlling virulence and biofilm formation.
- **Nutritional Supplements:** In agriculture, it has been explored as an additive in animal feed to improve growth and health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Convenient Synthesis of L- α -Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. chemimpex.com [chemimpex.com]
- 4. DL-Homoserine | C4H9NO3 | CID 779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to DL-Homoserine: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555943#dl-homoserine-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com